molecular formula C20H30N2O3 B11481939 1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide

1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11481939
M. Wt: 346.5 g/mol
InChI Key: CQWMXZZYZZCEOD-UHFFFAOYSA-N
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Description

1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure It features a pyrrolidine ring substituted with a carboxamide group, an octyloxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(octyloxy)aniline with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The intermediate product is then subjected to further reactions to introduce the pyrrolidine ring and the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-[4-(octyloxy)phenylmethylene]benzenesulfonohydrazide
  • N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide

Uniqueness

1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with an octyloxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

1-methyl-N-(4-octoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H30N2O3/c1-3-4-5-6-7-8-13-25-18-11-9-17(10-12-18)21-20(24)16-14-19(23)22(2)15-16/h9-12,16H,3-8,13-15H2,1-2H3,(H,21,24)

InChI Key

CQWMXZZYZZCEOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C

Origin of Product

United States

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